molecular formula C22H22N2O7S B2690363 Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-75-2

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2690363
CAS No.: 899959-75-2
M. Wt: 458.49
InChI Key: QEDKZQAMMJIYEE-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy ester group attached to a substituted phenyl ring. Its structure includes a 1-phenyl-1,6-dihydropyridazine core with a 6-oxo group and a carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-7-6-8-10-16)31-32(27,28)19-12-14(2)17(29-4)11-15(19)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKZQAMMJIYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, drawing on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O7SC_{23}H_{24}N_{2}O_{7}S with a molecular weight of approximately 472.5 g/mol. The compound features a pyridazine core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular Formula C23H24N2O7SC_{23}H_{24}N_{2}O_{7}S
Molecular Weight 472.5 g/mol
CAS Number 899992-00-8

Anticancer Properties

Recent studies have investigated the anticancer potential of similar compounds featuring the pyridazine structure. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon cancer (HT-29) cells. The presence of methoxy and other substituents has been linked to enhanced activity against these cell lines .

A comparative study indicated that modifications at the 4-position of the aromatic ring significantly improved the cytotoxic profile. For example, compounds with a methoxy group exhibited increased potency against Caco-2 cells, with IC50 values below 10 μg/mL .

The proposed mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins. Further elucidation of these pathways is necessary to understand the full scope of its biological activity.

Case Study 1: Cytotoxic Evaluation

In a study assessing various pyridazine derivatives, Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity with varying IC50 values depending on the cell line:

Cell LineIC50 (μg/mL)
T47D<10
Caco-2<10
HT-29<10

These findings suggest that this compound has promising potential as an anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted that the introduction of specific substituents on the phenolic and sulfonic moieties could enhance biological activity. The presence of electron-donating groups such as methoxy significantly improved interactions with cellular targets involved in cancer proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyridazine core with several analogs but differs in substituent chemistry:

  • Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7): Replaces the sulfonyloxy group with a butylsulfanyl (thioether) moiety.
  • Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5): Features a 4-fluorophenyl group instead of the parent phenyl and a methoxy group at position 3. Fluorination enhances metabolic stability and binding affinity in drug design .
  • Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8): Incorporates a trifluoromethylphenyl group and a sulfanyl-linked methoxy-oxoethyl chain. The trifluoromethyl group increases electronegativity and resistance to oxidation .
  • Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5): Contains dual trifluoromethyl groups, significantly boosting lipophilicity (XLogP3 = 3.4) and steric demand .

Physicochemical Properties

Key differences in molecular weight, polarity, and lipophilicity arise from substituent variations:

  • The target compound’s sulfonyloxy group increases polarity (higher topological polar surface area) compared to thioether analogs.
  • Fluorinated derivatives (e.g., CAS 899943-46-5 and 478067-01-5) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
  • Trifluoromethyl groups (e.g., CAS 338395-91-8 and 478067-01-5) substantially elevate molecular weight and complexity, which may impact synthetic accessibility .

Data Table: Comparative Analysis of Pyridazine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features
Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₃N₂O₇S 479.50 g/mol 4-methoxy-2,5-dimethylphenyl sulfonate, phenyl High polarity, steric bulk
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (866009-66-7) C₁₇H₂₀N₂O₃S 332.42 g/mol Butylsulfanyl, phenyl Moderate lipophilicity
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (899943-46-5) C₁₄H₁₃FN₂O₄ 292.27 g/mol 4-fluorophenyl, methoxy Enhanced metabolic stability
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (338395-91-8) C₁₆H₁₃F₃N₂O₅S 402.35 g/mol Trifluoromethylphenyl, sulfanyl-methoxy-oxoethyl High electronegativity, moderate lipophilicity
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (478067-01-5) C₁₅H₁₀F₆N₂O₃ 380.24 g/mol Dual trifluoromethyl groups High XLogP3 (3.4), synthetic complexity

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